molecular formula C5H10O4 B3048060 Propanoic acid, 2,3-dimethoxy- CAS No. 154444-99-2

Propanoic acid, 2,3-dimethoxy-

Cat. No. B3048060
CAS RN: 154444-99-2
M. Wt: 134.13 g/mol
InChI Key: IVAUAKVFUIMSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,3-dimethoxy-, also known as 2,3-dimethoxypropanoic acid, is a chemical compound . It is a monocarboxylic acid that is functionally related to a 3-phenylpropionic acid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives . Another study reported the synthesis of functional dialkoxysilanes, including 3-((3-(dimethoxy(methyl)silyl)propyl)thio) propanoic acid .


Molecular Structure Analysis

The molecular formula of 2,3-dimethoxypropanoic acid is C5H10O4 . The molecular weight is 210.23 g/mol . The InChI string and the canonical SMILES string provide more details about its molecular structure .

Scientific Research Applications

Asymmetric Hydrogenation Studies : Optically pure forms of derivatives related to 2,3-dimethoxy-propanoic acid, such as (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, have been synthesized, showcasing the potential of asymmetric hydrogenation in producing enantiomerically pure compounds. This process is crucial for the pharmaceutical industry, where the chirality of molecules can significantly impact drug efficacy and safety. The development of efficient catalyst systems for this purpose highlights the importance of 2,3-dimethoxy-propanoic acid derivatives in advancing asymmetric synthesis techniques (O'reilly, Derwin, & Lin, 1990).

Intermediate in Fine Chemistry : 1,1-dimethoxy-2-propanone, a closely related compound, serves as a vital intermediate in fine chemical synthesis. Its preparation from pyruvaldehyde and methanol under optimized conditions demonstrates the utility of 2,3-dimethoxy-propanoic acid derivatives in synthesizing complex molecules for various industrial applications, including pharmaceuticals, agrochemicals, and materials science (Huang, 2005).

Ortho Functionalization of Substituted Toluenes : The ortho-functionalization of substituted N,N-dimethylbenzylamines, leading to derivatives such as 3-(2'-tolyl)propanoic acid, showcases the application of 2,3-dimethoxy-propanoic acid derivatives in organic synthesis, particularly in the functionalization of aromatic compounds. This process is significant for developing new materials and chemicals with specific properties, including pharmaceuticals and polymers (Cai et al., 2007).

Water-Soluble Thermo-Sensitive Resins : Derivatives of 2,3-dimethoxy-propanoic acid have been used in synthesizing water-soluble resins with tertiary amine oxide side substituents. These resins exhibit thermo-induced solubility changes and potential applications in chemical-free thermal laser imaging, highlighting the role of 2,3-dimethoxy-propanoic acid derivatives in developing advanced materials for imaging and printing technologies (An et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 3-(2,3-dimethoxyphenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dimethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-3-4(9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAUAKVFUIMSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458970
Record name Propanoic acid, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2,3-dimethoxy-

CAS RN

154444-99-2
Record name Propanoic acid, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2,3-dimethoxy-
Reactant of Route 2
Propanoic acid, 2,3-dimethoxy-
Reactant of Route 3
Propanoic acid, 2,3-dimethoxy-
Reactant of Route 4
Propanoic acid, 2,3-dimethoxy-
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2,3-dimethoxy-
Reactant of Route 6
Reactant of Route 6
Propanoic acid, 2,3-dimethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.